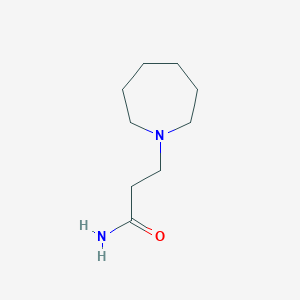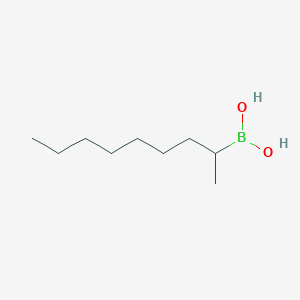![molecular formula C10H16O2 B11915661 1-Oxaspiro[4.5]decane-4-carboxaldehyde CAS No. 74076-80-5](/img/structure/B11915661.png)
1-Oxaspiro[4.5]decane-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]decane-4-carboxaldehyde is a chemical compound with the molecular formula C10H16O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde can be synthesized through various methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields . Another method involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones, catalyzed by copper, to produce enantioenriched 1-oxaspiro[4.5]decanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 1-Oxaspiro[4.5]decane-4-carboxylic acid.
Reduction: 1-Oxaspiro[4.5]decane-4-methanol.
Substitution: Various substituted oxaspiro compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decane-4-carboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The unique spirocyclic structure is of interest for the development of new pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]decane-4-carboxaldehyde largely depends on its chemical reactivity. The spirocyclic structure allows for unique interactions with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through a series of electron transfer steps. The specific pathways and molecular targets involved can vary depending on the reaction conditions and the presence of catalysts.
Comparación Con Compuestos Similares
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 1-Oxaspiro[4.5]decane-4-methanol
- 1-Oxaspiro[4.5]decane-4-carboxylic acid
Uniqueness: 1-Oxaspiro[4.5]decane-4-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in synthesis.
Propiedades
Número CAS |
74076-80-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]decane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-4-7-12-10(9)5-2-1-3-6-10/h8-9H,1-7H2 |
Clave InChI |
WLMYHZZWUYXKPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(CCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)




![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)





![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
